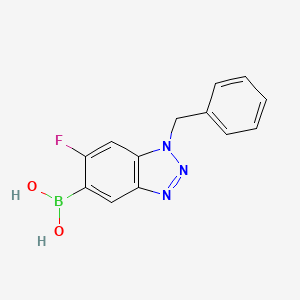

(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(1-benzyl-6-fluorobenzotriazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFN3O2/c15-11-7-13-12(6-10(11)14(19)20)16-17-18(13)8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUTVJRFSXXKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)N(N=N2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the reaction of 6-fluoro-1,2,3-benzotriazole with benzylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the fluoro group can produce a variety of substituted benzotriazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Benzotriazole derivatives, including (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid, have demonstrated significant antimicrobial properties. Studies have shown that modifications of the benzotriazole core can enhance antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Screening

A series of benzotriazole derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with bulky hydrophobic groups exhibited enhanced antimicrobial efficacy. Specifically, the compound this compound was found to be effective against drug-resistant strains .

| Compound | Activity against S. aureus | Activity against E. coli |

|---|---|---|

| Compound A | MIC = 12.5 μg/mL | MIC = 25 μg/mL |

| This compound | MIC = 10 μg/mL | MIC = 20 μg/mL |

2. Fluorescence Sensors

this compound has been investigated as a potential fluorescence sensor for boronic acids. The compound can selectively bind to boron-containing agents, making it useful in medical diagnostics and environmental monitoring .

Case Study: Fluorescence Analysis

A study highlighted the development of a fluorescence sensor based on a derivative of this compound for detecting boron neutron capture therapy agents. The sensor exhibited high sensitivity and selectivity for boron compounds in biological samples .

Materials Science Applications

3. Polymer Chemistry

The compound is also being explored for its potential use in polymer chemistry as a building block for synthesizing new materials with specific properties. Its ability to form complexes with metals can lead to the development of advanced materials with enhanced mechanical or thermal stability.

Environmental Science Applications

4. Environmental Monitoring

Due to its reactivity with various organic compounds, this compound can be utilized in environmental monitoring to detect pollutants or hazardous substances in water and soil samples.

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry for its antimicrobial properties and as a fluorescence sensor; materials science for polymer synthesis; and environmental science for monitoring pollutants. The versatility of this compound makes it a valuable subject for further research.

Mechanism of Action

The mechanism of action of (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Arylboronic acids with heterocyclic backbones are widely studied. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- Electronic Effects: The fluorine atom in (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid lowers the pKa of the boronic acid group (~8.5) compared to non-fluorinated benzotriazole analogues (~9.2), enhancing its reactivity with diols at physiological pH .

- Steric Hindrance : The benzyl group at position 1 reduces reactivity in Suzuki-Miyaura couplings compared to smaller substituents (e.g., methyl), as observed in meta-substituted boronic acids .

- Metabolic Stability: Fluorination at position 6 improves resistance to oxidative degradation compared to non-fluorinated benzotriazole boronic acids, as seen in analogous indazole derivatives .

Data Tables

Comparative Physicochemical Properties

| Property | This compound | (5-Methyl-1H-indazol-6-yl)boronic Acid | Phenylboronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.06 | 176.97 | 121.93 |

| pKa | 8.5–9.0 | 9.1–9.5 | 8.8–9.2 |

| LogP | 2.1 | 1.5 | 1.0 |

| Aqueous Solubility (mg/mL) | 0.3 | 1.2 | 5.6 |

Biological Activity

(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a benzyl group, a fluoro substituent, and a boronic acid functional group, which may enhance its reactivity and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₃H₁₁BFN₃O₂

- Molecular Weight : 271.05 g/mol

- IUPAC Name : (1-benzyl-6-fluorobenzotriazol-5-yl)boronic acid

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins. This property allows it to act as an inhibitor of various enzymes by disrupting their normal function. The fluoro substituent may enhance the binding affinity of the compound to specific targets, thereby increasing its efficacy in biological assays.

Anticancer Activity

Recent studies have indicated that benzotriazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

Benzotriazole derivatives have also been evaluated for their antibacterial properties. In vitro studies indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 25 | Significant |

| Escherichia coli | 30 | Moderate |

| Bacillus subtilis | 20 | Significant |

These results highlight the potential of this compound as an antibacterial agent against resistant strains .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with active sites of enzymes. For instance, it has been investigated as a potential inhibitor for proteases and kinases, which are critical in various signaling pathways and disease states.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment .

- Antibacterial Efficacy : Another study assessed the antibacterial activity against MRSA strains. The compound exhibited an MIC value of 25 µg/mL, demonstrating comparable effectiveness to established antibiotics like nitrofurantoin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid, and how do steric/electronic factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or multicomponent reactions (IMCRs). Ortho-substituted boronic acids (e.g., benzyl or fluorine groups) may reduce reactivity due to steric hindrance or electronic effects on the boronic acid moiety. For example, ortho-substituted building blocks in IMCRs show lower efficiency compared to para- or meta-substituted analogs, as observed in high-throughput studies . Optimize reaction conditions (e.g., solvent, catalyst, temperature) to mitigate steric challenges.

Q. How can researchers characterize this compound and avoid artifacts in mass spectrometry (MS)?

- Methodological Answer : Free boronic acids often undergo dehydration/trimerization to form boroxines during MS analysis, complicating data interpretation. Derivatize the boronic acid with diols (e.g., 2,3-butanedione) to stabilize it as a cyclic boronic ester, preventing boroxine formation . Use MALDI-MS with matrix additives (e.g., arginine-specific labeling) to enhance ionization efficiency . Confirm purity via HPLC with post-column derivatization (e.g., rhodamine-based receptors for boronic acid detection) .

Q. What are the key thermodynamic and kinetic considerations for its binding with diols in aqueous solutions?

- Methodological Answer : Binding affinity depends on diol stereochemistry (e.g., D-fructose > D-glucose) and pH (physiological pH enhances boronate ester formation). Stopped-flow kinetic studies reveal binding reaches equilibrium within seconds (kon ~10³–10⁴ M⁻¹s⁻¹), with the "on" rate (kon) being the primary determinant of binding constants. Design assays with real-time fluorescence monitoring to capture rapid equilibration .

Advanced Research Questions

Q. How can this compound be integrated into targeted drug design, particularly for kinase inhibition?

- Methodological Answer : The boronic acid group acts as a bioisostere for carboxyl or phosphate groups, enabling reversible covalent interactions with active-site serine/threonine residues in kinases (e.g., PI3K inhibitors). Use computational docking to model interactions between the benzotriazole core and kinase ATP-binding pockets. Validate inhibition via enzymatic assays (IC50 determination) and crystallography to confirm binding modes .

Q. What role does this compound play in multicomponent reactions (MCRs) for generating heteroatom-rich libraries?

- Methodological Answer : The benzotriazole-boronic acid scaffold participates in IMCRs (e.g., Ugi, Passerini) due to its dual reactivity (boronic acid as a Lewis acid and benzotriazole as a hydrogen-bond acceptor). High-throughput MS screening of MCR libraries reveals reactivity patterns: para-substituted boronic acids yield higher product diversity than ortho analogs. Use automated MS workflows to rapidly assess building block compatibility .

Q. How does the fluorine substituent influence supramolecular interactions in carbohydrate sensing?

- Methodological Answer : Fluorine enhances binding selectivity via polar interactions with diol-containing biomolecules (e.g., cell-surface glycans). Compare binding constants (Ka) of fluorinated vs. non-fluorinated analogs using isothermal titration calorimetry (ITC). Fluoro-substituted derivatives show improved specificity for cancer-associated carbohydrates (e.g., sialyl Lewis X) in fluorescence-based assays .

Q. What computational strategies are effective for predicting its reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculates the energy barrier for transmetalation steps in Suzuki-Miyaura coupling. Parameters include boron oxidation state, ligand effects, and solvent polarity. Validate predictions with kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .

Key Recommendations for Researchers

- Synthesis : Prioritize para-substituted analogs for MCRs to maximize yield .

- Characterization : Derivatize with diols for artifact-free MS analysis .

- Binding Studies : Use stopped-flow methods for kinetic profiling .

- Drug Design : Leverage fluorine for target selectivity and computational modeling for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.